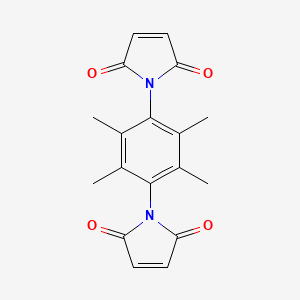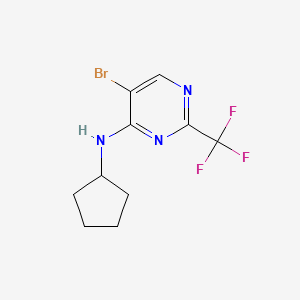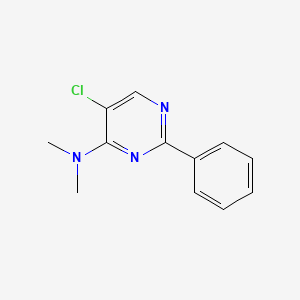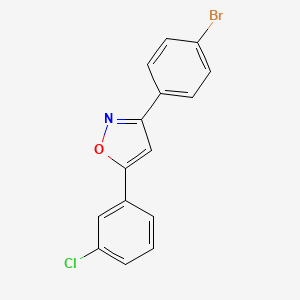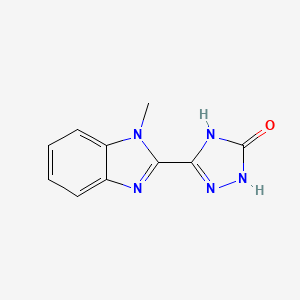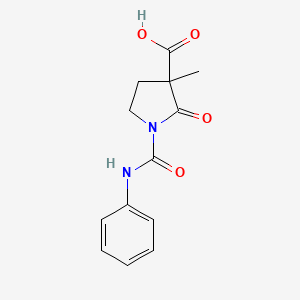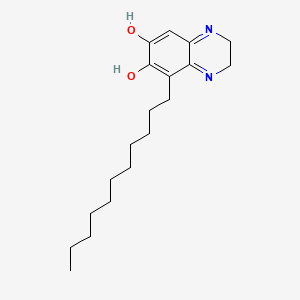
3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, an undecyl chain at the 5th position, and a dihydroquinoxalinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinoxalinone core, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones, oxidized quinoxalines.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinoxalines with diverse substituents.
Scientific Research Applications
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the undecyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-decyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a decyl chain instead of an undecyl chain.
7-Hydroxy-5-dodecyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a dodecyl chain instead of an undecyl chain.
5-Undecyl-3,4-dihydroquinoxalin-6(2H)-one: Lacks the hydroxy group at the 7th position.
Uniqueness
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to the specific combination of the hydroxy group and the undecyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
154324-53-5 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
5-undecyl-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(20-12-13-21-18)14-17(22)19(15)23/h14,22-23H,2-13H2,1H3 |
InChI Key |
KETCAHHYGQGUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=CC2=NCCN=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

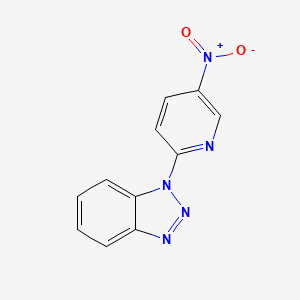
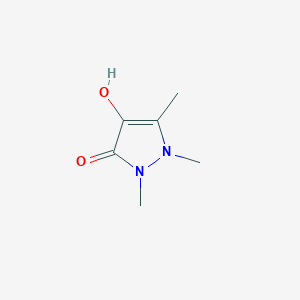

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
